2-Propyl-1-undecanol
Description
Properties
CAS No. |
99625-03-3 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
2-propylundecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-12-14(13-15)11-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
IKGAYTGZQLWJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyl-1-undecanol can be synthesized through the reduction of the corresponding aldehyde, 2-propylundecanal. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process is carried out in the presence of a catalyst, such as nickel or palladium, at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1-undecanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2-Propylundecanal, 2-Propylundecanoic acid
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
Chemical Properties and Structure
2-Propyl-1-undecanol is characterized by its long hydrocarbon chain, which contributes to its unique properties. Its molecular formula is , and it features a hydroxyl group (-OH) that enhances its solubility in polar solvents while maintaining hydrophobic characteristics due to the alkyl chain.
Applications in Fragrance and Flavor Industry
Fragrance Development:
this compound is utilized in the fragrance industry for its pleasant odor profile. It acts as a fixative, enhancing the longevity of fragrances in various products such as perfumes, air fresheners, and personal care items. The compound's stability under different conditions makes it suitable for incorporation into complex fragrance formulations.
Flavoring Agent:
In addition to fragrances, this compound is also explored as a flavoring agent in food products. Its sensory properties can enhance the overall flavor profile of certain foods and beverages.
Chemical Synthesis
This compound serves as a precursor in organic synthesis. It can be transformed into various derivatives through oxidation processes to produce aldehydes or ketones. For instance, it can be oxidized to undecanal using specific catalysts, which is valuable in the synthesis of other complex organic molecules.
Toxicological Studies
Safety Assessments:
Extensive toxicological studies have been conducted to evaluate the safety of this compound. Research indicates that it has low toxicity profiles with no significant genotoxic effects observed in animal models. A key study reported a No Observed Adverse Effect Level (NOAEL) of 150 mg/kg body weight per day for repeated doses in rats, indicating its safety for use in consumer products .
Environmental Impact:
The environmental safety of this compound has also been assessed. Studies suggest that it poses minimal risk to aquatic life when used within recommended limits. The compound's biodegradability further supports its environmental compatibility .
Case Studies
Case Study 1: Fragrance Ingredient Safety Assessment
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the safety of this compound as a fragrance ingredient. The study concluded that the compound does not exhibit significant toxicity or allergenic potential when used in typical concentrations found in consumer products .
Case Study 2: Toxicity Profile Analysis
A study focusing on the repeated-dose toxicity of this compound revealed that even at elevated doses, adverse effects were minimal and reversible. The findings support its classification as a low-risk substance suitable for various applications .
Data Tables
| Application | Description | Key Findings |
|---|---|---|
| Fragrance Industry | Used as a fixative and odor enhancer | Enhances longevity of fragrances |
| Chemical Synthesis | Precursor for aldehyde production | Oxidation yields undecanal |
| Toxicological Safety | NOAEL determined at 150 mg/kg body weight/day | Low toxicity profile |
| Environmental Impact | Minimal risk to aquatic life; biodegradable | Safe under recommended usage levels |
Mechanism of Action
The mechanism by which 2-Propyl-1-undecanol exerts its effects is primarily through its interaction with cell membranes. As a fatty alcohol, it can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis and death, particularly in microbial cells . The compound’s hydrophobic tail and hydrophilic head allow it to act as a nonionic surfactant, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and utility of 2-propyl-1-undecanol, we compare it with two structurally related alcohols: 2-propyl-1-heptanol (CAS 10042-59-8) and 2-propyl-1-pentanol (CAS 58175-57-8). These compounds share the same branched alkyl chain motif but differ in carbon chain length, leading to distinct physicochemical and functional characteristics.
Table 1: Comparative Physicochemical Properties
Key Findings from Comparative Analysis:
Chain Length and Solubility: Increasing carbon chain length correlates with reduced polarity. This compound (C14) shows solubility in moderately polar solvents like DCM and methanol, whereas shorter-chain analogs (C8 and C10) exhibit solubility in more polar solvents (e.g., ethyl acetate for heptanol) . Longer chains enhance hydrophobic interactions, making this compound advantageous for surfactant applications .
Molecular Weight and Applications: Higher molecular weight in this compound (214.39 g/mol) increases its utility in plasticizers and long-chain surfactants, where thermal stability and viscosity are critical. In contrast, lower-weight analogs (e.g., pentanol at 130.23 g/mol) are more volatile and suited for solvent roles .
Stability and Storage :
- All three compounds require refrigeration, likely due to susceptibility to oxidation or degradation at room temperature. This suggests shared stability challenges among branched alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
